Fanconi anemia group M protein (201-214)
Description
Properties
sequence |
GACPAAEIKCLVID |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Fanconi anemia group M protein (201-214) |
Origin of Product |
United States |
Molecular Architecture and Domain Specific Functional Significance of Fancm with Implications for 201 214
Structural Organization of Full-Length FANCM
The full-length FANCM protein is a large, multidomain polypeptide characterized by conserved N-terminal and C-terminal regions separated by a long, less-conserved intervening sequence. nih.govresearchgate.net This modular organization allows FANCM to act as a scaffold, integrating signals from DNA damage and recruiting various protein complexes to facilitate repair. nih.gov
N-terminal ATP-Dependent Translocase Domain
At its N-terminus, FANCM possesses a DEAH-box helicase-like domain that functions as an ATP-dependent DNA translocase. biorxiv.orguniprot.org This domain is responsible for the protein's motor activity, enabling it to move along double-stranded DNA. biorxiv.org A key feature of this domain is its pronounced specificity for binding branched DNA structures that mimic replication and repair intermediates, such as replication forks and Holliday junctions. nih.govembopress.org This binding stimulates its ATPase activity, which fuels the translocation required to remodel these DNA structures. researchgate.netnih.gov
Recent structural studies have identified a specialized insert domain, known as Hel2i (spanning approximately residues 298-433), within the larger translocase domain. biorxiv.orgembopress.org This Hel2i subdomain is crucial for recognizing the junction point of branched DNA, acting as a substrate selectivity domain that couples DNA binding to the catalytic ATP-dependent branch migration activity. nih.govnih.govoup.com The N-terminal translocase domain, as a whole, is considered the minimally competent region for binding and migrating branched DNA structures. nih.govuniprot.org
C-terminal FAAP24-Binding Region
The C-terminal region of FANCM is essential for its interaction with the Fanconi Anemia-Associated Protein of 24 kDa (FAAP24). embopress.orgnih.gov This region contains a pseudo-nuclease domain (an ERCC4-like domain that lacks key catalytic residues for nuclease activity) and a tandem helix-hairpin-helix (HhH)2 domain. embopress.orgresearchgate.net Together, FANCM and FAAP24 form a stable heterodimer that functions as a DNA-binding module, anchoring the larger FA core complex to chromatin where DNA repair is needed. embopress.orgox.ac.uk The FANCM-FAAP24 complex shows a preference for binding single-stranded DNA (ssDNA) and various branched structures. biorxiv.org While the translocase activity resides in the N-terminus, this C-terminal complex provides an additional, crucial DNA-binding interface and is required for the proper localization and function of the entire FA pathway. embopress.orgresearchgate.net
Intervening Sequences and Predicted Intrinsically Disordered Regions
Spanning between the conserved N-terminal translocase and C-terminal FAAP24-binding domains is a long intervening sequence predicted to be largely unstructured or intrinsically disordered. nih.gov These disordered regions are not merely passive linkers; they contain specific motifs critical for mediating protein-protein interactions. Notable motifs include the MM1 domain, which interacts with FANCF to link FANCM to the FA core complex, and the MM2 domain, which interacts with the RMI1/2 components of the Bloom syndrome complex. uniprot.orgoup.com This central region effectively serves as a flexible scaffold, allowing FANCM to coordinate the assembly of multiple DNA repair complexes at sites of replication stress.
Hypothetical and Investigated Roles of Specific Amino Acid Sequences
The specific functions of FANCM are dictated by the precise amino acid sequences within its structured and disordered domains. Research has focused on elucidating how these sequences contribute to DNA binding, protein interactions, and enzymatic activity.
Potential Involvement of the (201-214) Segment in DNA Binding
The amino acid segment from position 201 to 214 is located squarely within the N-terminal ATP-dependent translocase domain. Specifically, it falls within the region defined as the Helicase ATP-binding domain (approximately residues 98-266). This positions the (201-214) segment in the functional core of the FANCM motor.
While detailed functional studies have not been published for this exact 14-amino acid peptide segment, its location is highly suggestive of its role. The segment immediately precedes the highly conserved DEAH (Asp-Glu-Ala-His) box motif (residues 214-217), which is a defining feature of this helicase family and is essential for ATP hydrolysis and coupling energy to translocation. oup.com Therefore, the (201-214) sequence is hypothesized to be integral to the structural and functional integrity of the ATP-binding pocket, likely influencing the correct positioning of the DEAH motif and contributing to the transduction of energy from ATP hydrolysis into mechanical force for DNA remodeling.
The primary role of the N-terminal translocase domain is to recognize and remodel branched DNA structures, such as those that form at stalled replication forks. nih.govembopress.org The domain achieves this through a dual mechanism: it binds the DNA structure and then uses its translocase activity to move the branch point. uniprot.org
Binding to Holliday Junctions
Holliday junctions are four-way DNA structures that are key intermediates in homologous recombination and the repair of DNA double-strand breaks. FANCM has been shown to bind to and promote the branch migration of Holliday junctions in an ATP-dependent manner. nih.govnih.gov This activity is crucial for processing these intermediates and preventing aberrant chromosomal rearrangements. The binding to Holliday junctions is a function attributed to the helicase domain of FANCM. nih.gov Similar to replication fork recognition, the specific involvement of the 201-214 region in this process is not defined, but its presence within the functional domain is noteworthy.
Contribution to ATPase Activity or Translocase Function
The DEAH-box helicase domain of FANCM harbors a DNA-dependent ATPase activity, which fuels its translocase function. oncokb.orgnih.gov This translocase activity allows FANCM to move along DNA and remodel various DNA structures, including replication forks and D-loops. nih.govresearchgate.net The ATP-dependent translocase activity of FANCM is essential for its roles in replication fork stabilization and repair. nih.gov The 201-214 amino acid sequence lies within the helicase domain that carries out these functions. While specific mutations in this region have not been characterized in relation to ATPase or translocase activity, its location suggests a potential role in coupling ATP hydrolysis to the mechanical work of translocation. For instance, a D214A mutation within this broader region has been shown to create an ATPase-dead version of the protein. nih.gov
Interface for Protein-Protein Interactions
FANCM acts as a scaffold for the assembly of larger protein complexes involved in DNA repair. It interacts with a variety of other proteins to carry out its functions.
Association with Core FA Complex Components
FANCM is a key component of the FA core complex, which is a large E3 ubiquitin ligase responsible for the monoubiquitination of FANCD2 and FANCI, a central event in the FA pathway. nih.govembopress.orgfanconi.org FANCM, in conjunction with FAAP24, is thought to anchor the FA core complex to chromatin at sites of DNA damage. cas.cnnih.govplos.org The interaction with the core complex is mediated by specific domains within FANCM. While the primary interaction site with the FA core complex component FANCF has been mapped to a central region of FANCM, the possibility of other regions, including the N-terminal helicase domain, contributing to the stability or regulation of this interaction cannot be entirely ruled out. embopress.org
Interactions with FA-Associated Proteins (FAAPs)
FANCM forms a stable complex with FAAP24. nih.govcas.cnnih.gov This interaction is crucial for the stability of both proteins and for their localization to chromatin. nih.gov The FANCM-FAAP24 heterodimer has a preference for binding to single-stranded DNA and replication fork-like structures. nih.govnih.gov The interaction with FAAP24 has been mapped to the C-terminal region of FANCM, distant from the 201-214 sequence. nih.govwikipedia.org FANCM also interacts with the MHF1-MHF2 (also known as CENPS-CENPX) histone-fold complex, which stimulates its branch migration activity and helps anchor it to branched DNA. nih.govcas.cnuniprot.org The interaction with MHF has been mapped to a region C-terminal to the helicase domain. wikipedia.org
Modulation of Interaction with BLM/RMI Complex
FANCM also interacts with the Bloom's syndrome protein (BLM) and its associated RMI complex (RMI1 and RMI2). nih.govfrontiersin.orgrcsb.org This interaction is important for suppressing sister chromatid exchanges and for resolving replication stress, particularly at telomeres in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. nih.govmdpi.comnih.gov The interaction between FANCM and the RMI complex is mediated by a specific motif (MM2) located C-terminally to the helicase domain. frontiersin.orgrcsb.org Therefore, the 201-214 region is not directly implicated in this interaction.
Based on a thorough review of publicly available scientific literature, there is no specific information detailing the functional roles of the isolated peptide "Fanconi anemia group M protein (201-214)".
Current research focuses on the entire FANCM protein or its large, functional domains, such as the N-terminal helicase domain, the central region that interacts with FANCF, and the C-terminal FAAP24-binding domain. The specific 14-amino-acid sequence (201-214) has not been individually characterized in the context of the functions outlined in your request.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure for the specific compound "Fanconi anemia group M protein (201-214)" as the necessary detailed research findings for this particular fragment are not available in the scientific literature.
Analysis of the Chemical Compound "Fanconi Anemia Group M Protein (201-214)" Reveals No Specific Functional Data
A comprehensive review of existing scientific literature and biochemical databases has found no specific functional or mechanistic data attributed to the isolated peptide fragment corresponding to amino acids 201-214 of the Fanconi anemia group M protein (FANCM).
While the full-length FANCM protein is a subject of extensive research due to its critical roles in DNA repair and genome stability, the specific 14-amino acid peptide "Fanconi anemia group M protein (201-214)" has not been individually characterized in published studies. Scientific investigations into FANCM's functions are typically focused on its large, evolutionarily conserved domains, such as the N-terminal DEAH-box helicase domain and the C-terminal region that interacts with other proteins of the Fanconi Anemia pathway.
The Fanconi Anemia (FA) pathway is a crucial cellular mechanism for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage that can block replication and transcription. fanconi.org FANCM is a key player in this pathway, acting as a DNA translocase that recognizes and remodels branched DNA structures, such as those found at stalled replication forks. uniprot.orgbiorxiv.org This activity is dependent on ATP hydrolysis. uniprot.orgnih.gov
Research highlights several key functions of the full-length FANCM protein:
ATP-Dependent Branch Migration: FANCM utilizes the energy from ATP hydrolysis to move along DNA strands, a process known as branch migration. fanconi.orgbiorxiv.org This is essential for resolving DNA intermediates like Holliday junctions and stalled replication forks. fanconi.orgbiorxiv.org
Replication Fork Stability: The protein plays a vital role in stabilizing and restarting stalled replication forks, preventing their collapse into more severe DNA lesions. nih.gov
Checkpoint Activation: FANCM is involved in activating the ATR-mediated DNA damage checkpoint, a signaling cascade that halts the cell cycle to allow time for DNA repair. nih.govwikipedia.org
Non-Canonical Functions: Beyond the FA pathway, FANCM has been implicated in other cellular processes, including the alternative lengthening of telomeres (ALT) pathway in some cancer cells and the suppression of sister chromatid exchange. embopress.orgnih.gov
These functions are attributed to the integrated action of different domains within the entire FANCM protein. For instance, the N-terminal translocase domain is responsible for the ATP-dependent motor activity, while other regions are crucial for protein-protein interactions that anchor the FA core complex to the site of DNA damage.
It is important to note that while the specific peptide FANCM (201-214) is part of this larger protein, there is no evidence in the current body of scientific literature to suggest that it possesses independent biological activity or that it has been the subject of specific functional analysis. Therefore, it is not possible to provide a detailed report on its functional dissections, mechanistic insights, or its specific roles in the processes outlined in the request. All known functions are associated with the full-length FANCM protein or its larger, recognized domains.
Functional Dissections and Mechanistic Insights Associated with Fancm 201 214
Non-Canonical Functions of FANCM
Suppression of Alternative Lengthening of Telomeres (ALT)
A significant portion of cancer cells bypass replicative senescence by activating the Alternative Lengthening of Telomeres (ALT) pathway, a recombination-based mechanism for telomere maintenance. nih.gov FANCM has been identified as a crucial suppressor of the ALT pathway. mdpi.comfrontiersin.org Its function is essential for the viability of ALT-positive cancer cells, making it a potential therapeutic target. oncokb.orgnih.gov
The primary mechanism by which FANCM suppresses ALT is by mitigating replication stress at telomeres. nih.govbiorxiv.org It achieves this by disrupting telomeric R-loops, which are three-stranded nucleic acid structures that can cause replication fork stalling and collapse. nih.govfrontiersin.orgbiorxiv.org FANCM's ATPase/translocase activity is vital for resolving these structures. frontiersin.orgnih.gov Depletion of FANCM in ALT cells leads to an accumulation of telomeric R-loops, increased replication stress, and a hyperactivation of ALT hallmarks, such as the formation of C-circles (extrachromosomal telomeric DNA). nih.govmdpi.comfrontiersin.org
Furthermore, FANCM collaborates with the Bloom's syndrome (BLM) helicase, Topoisomerase IIIα (TOP3A), and RMI1/2 proteins, collectively known as the BTR complex, to regulate recombination intermediates at telomeres. nih.govfrontiersin.orgnih.gov FANCM's interaction with the BTR complex is critical for preventing excessive ALT activity and maintaining telomere stability. frontiersin.orgnih.gov
| Protein/Complex | Role in ALT Suppression | Consequence of Depletion/Inhibition |
| FANCM | Suppresses telomeric replication stress by disrupting R-loops and regulating the BTR complex. nih.govfrontiersin.orgnih.gov | Increased C-circles, telomeric damage, and synthetic lethality in ALT cells. nih.govmdpi.combiorxiv.org |
| BLM-TOP3A-RMI1/2 (BTR complex) | Resolves recombination intermediates at telomeres. nih.govnih.gov | Co-depletion with FANCM significantly decreases ALT cell viability. mdpi.com |
| TERRA (Telomeric Repeat-containing RNA) | Can form R-loops with telomeric DNA, inducing replication stress. nih.gov | Accumulation of TERRA R-loops in FANCM-deficient cells. nih.gov |
Regulation of Meiotic Recombination Outcomes
Meiosis involves the programmed creation and repair of DNA double-strand breaks (DSBs) to facilitate recombination between homologous chromosomes. This process generates genetic diversity and is essential for proper chromosome segregation. nih.gov FANCM plays a pivotal role as an anti-crossover factor, limiting the number of meiotic crossovers to a tightly regulated range. nih.govbris.ac.ukresearchgate.net
FANCM, along with its partners, channels recombination intermediates toward non-crossover (NCO) repair pathways, such as synthesis-dependent strand annealing (SDSA). bris.ac.uknih.govresearchgate.net It is thought to achieve this by dissociating early recombination intermediates like D-loops, preventing them from maturing into crossover products. nih.govnih.govresearchgate.net In various organisms, from plants to mammals, the loss of FANCM leads to a significant increase in the frequency of meiotic crossovers. nih.govbris.ac.ukresearchgate.net These extra crossovers typically arise from a normally minor, interference-insensitive pathway (Class II), while the primary, interference-sensitive pathway (Class I) remains largely unaffected or is required for proper distribution. bris.ac.ukresearchgate.netnih.gov
| Organism | Effect of FANCM Mutation on Meiosis | Mechanism of Action |
| Mammals | Genome-wide increase in crossover frequencies. nih.gov | Limits Class II (non-interfering) crossovers. nih.gov |
| Arabidopsis thaliana | Three-fold increase in crossover frequency. researchgate.net | Channels intermediates into the SDSA pathway to produce non-crossovers; suppresses Class II crossovers. researchgate.netplos.org |
| Wheat | 31% increase in crossovers. bris.ac.uk | Suppresses Class II non-interfering crossovers while maintaining obligate Class I crossovers. bris.ac.uk |
Contributions to Homologous Recombination (HR) Pathways
Homologous recombination (HR) is a high-fidelity repair pathway for DNA double-strand breaks and is crucial for maintaining genomic integrity in somatic cells. nih.govembopress.org FANCM is a key player that functions at the intersection of the Fanconi Anemia (FA) and HR pathways. nih.govembopress.org
Its primary role in HR is to recognize DNA damage, particularly at stalled replication forks, and act as a scaffold to recruit other repair factors. embopress.orgbiorxiv.orgbiorxiv.org The FANCM-FAAP24 complex is believed to be a primary sensor of damage, binding to branched DNA structures and recruiting the FA core complex. nih.govembopress.orgnih.gov This action initiates a cascade, including the ubiquitination of the FANCI-FANCD2 complex, which is a central event in the FA pathway that orchestrates subsequent repair steps involving nucleases and HR proteins like BRCA2 (FANCD1) and PALB2 (FANCN). embopress.orgnih.gov
Independently of the core FA complex, FANCM also functions to activate the ATR-dependent checkpoint in response to replication stress. nih.govembopress.org By dismantling D-loop intermediates, FANCM promotes the SDSA pathway, which resolves DSBs as non-crossovers, thereby preventing potentially deleterious genomic rearrangements. researchgate.netoup.com
Protein Protein Interaction Networks and Complex Formation Involving Fancm 201 214
Association with the Fanconi Anemia Core Complex
The FA core complex is a multisubunit E3 ubiquitin ligase that plays a central role in the FA pathway by monoubiquitinating the FANCD2 and FANCI proteins. fanconi.orgyoutube.com FANCM, in conjunction with FAAP24, is thought to be responsible for anchoring the FA core complex to sites of DNA damage. nih.govtechnologynetworks.com
The FA core complex is composed of several proteins, including FANCA, FANCB, FANCC, FANCE, FANCF, FANCG, and FANCL, along with associated proteins like FAAP20 and FAAP100. fanconi.org While FANCM is considered a key component, its association can be transient. fanconi.org Studies have shown that FANCM interacts with multiple subunits of the core complex. For instance, research has pointed to FANCF as a key interaction partner that helps recruit the entire core complex. nih.gov Additionally, FANCM's interaction with the core complex is crucial for the subsequent monoubiquitination of the FANCD2-FANCI dimer. nih.govnih.gov
Visual representation of the protein-protein interaction network involving FANCM reveals connections with various FA and DNA repair proteins. researchgate.net For example, FANCM has been shown to interact with MSH2, MSH6, and MLH1, which are proteins involved in the mismatch repair (MMR) pathway. researchgate.net
Table 1: FANCM Interaction Partners within the FA Core Complex and Associated Pathways
| Interacting Protein | Pathway | Function of Interaction |
|---|---|---|
| FA Core Complex Subunits | ||
| FANCA | Fanconi Anemia | Component of the core complex involved in its stability and nuclear localization. fanconi.orgnih.gov |
| FANCF | Fanconi Anemia | Key for recruiting the FA core complex to FANCM at DNA damage sites. nih.gov |
| FANCL | Fanconi Anemia | The catalytic E3 ubiquitin ligase subunit of the core complex. fanconi.org |
| Mismatch Repair (MMR) Proteins | ||
| MSH2 | Mismatch Repair | Component of the MMR pathway. researchgate.net |
| MSH6 | Mismatch Repair | Component of the MMR pathway. researchgate.net |
This table is based on data from STRING database analysis and functional studies. researchgate.net
The recruitment of the FA core complex by FANCM is a highly regulated process. FANCM possesses distinct domains that facilitate these interactions. A specific region within FANCM, known as the MM1 domain, is critical for binding to FANCF and subsequently recruiting the rest of the core complex. nih.gov Mutations within this domain can abolish the interaction with the core complex, highlighting its importance. nih.gov
Furthermore, the interaction of FANCM with DNA is a prerequisite for core complex recruitment. FANCM, along with its partner FAAP24, recognizes and binds to stalled replication forks and DNA lesions. nih.govnih.gov This binding event is thought to induce a conformational change in FANCM, exposing the interaction sites for the core complex and thereby localizing the entire machinery to the site of damage. nih.gov
The association between FANCM and the FA core complex is a pivotal event for the activation of the FA pathway. nih.gov This recruitment is essential for the core complex's E3 ligase, FANCL, to monoubiquitinate the FANCD2-FANCI (ID2) complex. fanconi.orgnih.gov Monoubiquitination of the ID2 complex is the central downstream event in the FA pathway, which then allows it to stably associate with chromatin at the site of DNA damage and coordinate subsequent repair processes. fanconi.orgstring-db.org
Depletion of FANCM or disruption of its interaction with the core complex leads to a significant reduction in FANCD2 and FANCI monoubiquitination upon DNA damage. fanconi.orgnih.gov This, in turn, impairs the recruitment of downstream DNA repair factors and renders cells hypersensitive to DNA cross-linking agents, a hallmark of Fanconi anemia. nih.govnih.gov Interestingly, while the ATPase activity of FANCM is required for some of its functions in DNA repair, it is not essential for the monoubiquitination of FANCD2 and FANCI. nih.govnih.gov This suggests that the structural role of FANCM in recruiting the core complex is its primary function in this specific step of the FA pathway. nih.gov
Interactions with FA-Associated Proteins (FAAPs)
FANCM collaborates with several Fanconi Anemia-Associated Proteins (FAAPs) to execute its functions. These interactions are crucial for the stability of FANCM and for targeting it to the correct locations within the cell. nih.gov
FANCM forms a stable heterodimeric complex with FAAP24. nih.govtechnologynetworks.com This interaction is mediated through the C-terminal regions of both proteins, which contain nuclease-like domains and tandem helix-hairpin-helix (HhH)2 domains. nih.govtechnologynetworks.com Although they possess nuclease-like domains, the human FANCM-FAAP24 complex is catalytically inactive as a nuclease. nih.govtechnologynetworks.com
The primary function of the FANCM-FAAP24 complex is to act as a sensor for DNA damage. nih.gov It specifically recognizes and binds to DNA structures that mimic stalled replication forks. nih.govnih.gov This binding is critical for anchoring the entire FA core complex to chromatin at these sites. nih.govtechnologynetworks.com The first HhH motif of FAAP24 is thought to be a key DNA binding site, playing a crucial role in this targeting process. nih.govtechnologynetworks.com
Beyond its role in the FA pathway, the FANCM-FAAP24 complex also functions independently in the ATR-mediated checkpoint signaling pathway. nih.gov This complex interacts with the checkpoint protein HCLK2 and is required for the proper activation of the Chk1 kinase in response to replication stress. nih.gov This function is dependent on the DNA translocase activity of FANCM, which is not required for FA pathway activation. nih.gov This dual functionality highlights the versatility of the FANCM-FAAP24 complex in maintaining genome integrity.
FANCM also forms a complex with the histone-fold proteins MHF1 (also known as CENPS) and MHF2 (also known as CENPX). nih.govnih.gov MHF1 and MHF2 form a heterodimer that interacts directly with FANCM. nih.govnih.gov This interaction is essential for the stability of FANCM and for its proper localization to chromatin. nih.govnih.gov
The FANCM-MHF complex plays a crucial role in the recognition and remodeling of DNA structures. nih.gov The MHF1-MHF2 dimer itself can bind to DNA and significantly enhances the DNA branch migration activity of FANCM. nih.govnih.gov This activity is important for processing stalled replication forks and other complex DNA intermediates. nih.gov
Loss of the FANCM-MHF interaction leads to impaired activation of the FA pathway, as evidenced by reduced FANCD2 monoubiquitination and increased chromosomal instability. iucr.orgiucr.org This underscores the importance of the MHF proteins in supporting the function of FANCM within the broader context of the FA DNA repair network. nih.govnih.gov
Table 2: Key Protein Complexes Involving FANCM
| Complex | Interacting Partners | Key Functions |
|---|---|---|
| FANCM-FAAP24 | FANCM, FAAP24 | DNA damage sensing, anchoring FA core complex to chromatin, ATR checkpoint activation. nih.govtechnologynetworks.comnih.govnih.gov |
FANCM-MHF1/MHF2 (Histone-Fold Proteins) Complex
Modulation of DNA Binding and Branch Migration Activity
The intrinsic activities of FANCM, namely its ability to bind to specific DNA structures and its ATP-dependent branch migration, are modulated by its interacting partners. FANCM itself displays a preference for binding to branched DNA structures, such as replication forks and Holliday junctions. biorxiv.org This binding is a prerequisite for its function in remodeling these structures.
The interaction with FAAP24 (Fanconi Anemia-Associated Protein 24) is a prime example of this modulation. The FANCM-FAAP24 complex exhibits a preference for binding single-stranded DNA and splayed-arm DNA structures, which are characteristic of stalled replication forks. uniprot.orgnih.gov This interaction is crucial for targeting the FA core complex to the site of DNA damage. nih.gov
Furthermore, the FANCM-MHF (MHF1-MHF2) complex shows a preference for branched and double-stranded DNA. uniprot.org The association with the MHF complex significantly stimulates FANCM's DNA branch migration and replication fork reversal activities. uniprot.org This suggests that different interacting partners can fine-tune FANCM's substrate specificity and catalytic activity to suit various DNA repair scenarios. The N-terminal translocase domain of FANCM is the minimal region required for binding to Holliday junctions and other branched DNA structures, and for executing branch migration. biorxiv.org
Stabilizing Effects on FANCM
The stability of the FANCM protein is also regulated by its interactions with other proteins. The MHF complex, in addition to modulating its activity, also serves to stabilize FANCM. nih.gov This stabilization is critical for its function, as the loss of this interaction can compromise the recruitment of the FA core complex to chromatin, leading to genomic instability.
Signaling through the S-phase checkpoint, particularly via the checkpoint kinase Chk1, also plays a role in stabilizing FANCM. Following DNA damage, Chk1 activity prevents the degradation of FANCM by the proteasome. This creates a positive feedback loop, as FANCM itself contributes to the stability of Chk1, highlighting a tightly regulated system that ensures a sustained response to replication stress.
Cross-Pathway Interactions
FANCM acts as a crucial nexus, connecting the Fanconi Anemia pathway with other major DNA repair and signaling pathways. These cross-pathway interactions are vital for a coordinated cellular response to genomic threats.
Coordination with the Bloom Syndrome (BLM) Dissolvasome (BLM-TOP3A-RMI1/2)
A significant interaction for FANCM is with the BLM dissolvasome complex, which comprises the BLM helicase, Topoisomerase IIIα (TOP3A), and the RMI sub-complex (RMI1 and RMI2). nih.govfrontiersin.org This complex is essential for resolving double Holliday junctions without the exchange of genetic material, a process that suppresses sister chromatid exchanges (SCEs). frontiersin.org The discovery of a supercomplex containing components of both the FA pathway and the BLM dissolvasome, termed BRAFT (BLM, RPA, FA, and Topo IIIα), highlighted this important connection. nih.gov
Structural Basis of RMI/FANCM Interface
The interaction between FANCM and the BLM dissolvasome is direct and is mediated by a specific region in FANCM known as the MM2 motif. frontiersin.org Structural studies have revealed that a conserved peptide from the MM2 region of FANCM binds to a surface composed of both RMI1 and RMI2 proteins. rcsb.org This binding occurs through a "knobs-into-holes" packing arrangement, where hydrophobic side chains from the FANCM peptide fit into hydrophobic pockets on the RMI1/RMI2 surface. rcsb.org This interface is critical for the formation of the larger complex, and mutations that disrupt this interface lead to increased levels of SCEs, similar to what is observed in cells deficient in either BLM or FANCM. rcsb.org
Coordination of Dissolvasome and FA Core Complex Activities
The physical link between FANCM and the RMI sub-complex is thought to coordinate the activities of the FA core complex and the BLM dissolvasome. rcsb.org FANCM's role is to recruit the BLM dissolvasome to sites of DNA damage, particularly stalled replication forks. nih.govfrontiersin.org This recruitment is facilitated by the interaction between FANCM's MM2 motif and RMI1. frontiersin.org By bringing both complexes to the site of a lesion, the cell can efficiently couple the recognition and signaling functions of the FA pathway with the DNA processing and resolution capabilities of the BLM dissolvasome. This coordinated action is crucial for repairing interstrand crosslinks (ICLs) and maintaining genomic stability. mdpi.com
Interplay with Other DNA Damage Response Proteins (e.g., ATR, HCLK2, UHRF1, CtIP)
FANCM's interaction network extends to other key players in the DNA damage response (DDR). It plays a role in the activation of the ATR (Ataxia-Telangiectasia and Rad3-related) signaling pathway, which is a master regulator of the response to replication stress.
FANCM, along with its partner FAAP24, interacts with HCLK2 (also known as Tel2), a protein that is essential for the stability and signaling of ATR. nih.govnih.gov Proteomic analyses have identified FANCM and FAAP24 as interacting partners of HCLK2, alongside ATR and ATRIP. nih.gov The DNA translocase activity of FANCM is necessary for the efficient activation of ATR signaling, a function that is separate from its role in targeting the FA core complex to damaged DNA. nih.govsci-hub.se It is proposed that the remodeling of stalled replication forks by the FANCM-FAAP24 complex is a key step in facilitating the robust activation of ATR. nih.govsci-hub.se FANCM is also required for the efficient loading of the ATR-activator TopBP1 onto chromatin. nih.gov
In response to ICLs, the FANCM/FAAP24 complex is required for the recruitment of Replication Protein A (RPA) to stalled replication forks. nih.gov This RPA recruitment is, in turn, necessary for efficient ATR-mediated checkpoint activation. nih.gov This places FANCM/FAAP24 upstream in the signaling cascade that responds to this specific type of DNA lesion.
The interplay of FANCM with this diverse set of proteins underscores its central role as a multitasking protein that not only participates directly in DNA repair but also orchestrates the broader cellular response to ensure the faithful duplication and maintenance of the genome.
Regulation of Fancm 201 214 Function and Stability
Post-Translational Modifications
Post-translational modifications are essential for modulating FANCM's activity, localization, and interactions with other proteins. wikipedia.orgthermofisher.com The primary modifications controlling FANCM are phosphorylation and ubiquitination, which dictate its function throughout the cell cycle and in response to DNA damage. nih.govnih.gov
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a key mechanism regulating FANCM. nih.gov This process is dynamic, with FANCM undergoing phosphorylation during the S and M phases of the cell cycle and becoming hyperphosphorylated in response to genotoxic stress. nih.govuniprot.org Two of the most significant kinases responsible for phosphorylating FANCM are Ataxia Telangiectasia and Rad3-related (ATR) and Polo-like kinase 1 (Plk1). nih.govresearchgate.net
The association of FANCM with chromatin is fundamental to its function as an anchor for the Fanconi Anemia (FA) core complex. nih.govresearchgate.net Phosphorylation plays a critical role in this process. The ATR kinase, a central player in the DNA damage response, phosphorylates FANCM in response to replication stress. nih.govresearchgate.net Specifically, ATR-dependent phosphorylation of FANCM at Serine 1045 has been identified as essential for its function. researchgate.net This modification is crucial for the recruitment of FANCM to sites of DNA interstrand crosslinks (ICLs).
The stability of FANCM is also influenced by its phosphorylation state. While ATR-mediated phosphorylation is vital for its recruitment and function during S-phase, phosphorylation by Plk1 in mitosis signals for its degradation. nih.gov The interaction of FANCM with its partner protein FAAP24 is also critical for its stable association with chromatin. nih.gov Depletion of FAAP24 disrupts this association and leads to the destabilization of the FANCM protein itself.
| Regulatory Kinase | Known Phosphorylation Site(s) | Effect on Chromatin Recruitment | Effect on Stability |
|---|---|---|---|
| ATR (Ataxia Telangiectasia and Rad3-related) | Serine 1045 | Essential for recruitment to sites of DNA damage (ICLs) | Promotes functional stability during S-phase and DNA damage response |
| Plk1 (Polo-like kinase 1) | Not fully mapped (leads to phosphodegron creation) | Promotes release from chromatin during mitosis | Triggers degradation during mitosis |
The regulation of FANCM is tightly linked to the cell cycle to ensure that DNA repair processes are correctly coordinated with DNA replication and cell division. FANCM is constitutively bound to chromatin throughout the cell cycle, but its phosphorylation status changes dramatically. nih.gov
During the S phase, ATR-mediated phosphorylation of FANCM is required to activate the FA pathway in response to replication stress. nih.govresearchgate.net This phosphorylation event helps to recruit the FA core complex to the FANCM-FAAP24 platform on chromatin, which in turn leads to the crucial monoubiquitination of the FANCD2-FANCI complex. nih.govnih.gov This activation of the FA pathway is essential for repairing DNA lesions and ensuring genomic stability during DNA replication.
Conversely, as the cell enters mitosis (M phase), FANCM is hyperphosphorylated by Plk1. This extensive phosphorylation serves as a signal for the release of the FA core complex from chromatin and targets FANCM for degradation. This process is crucial for inactivating the FA pathway during mitosis, allowing the cell to progress through division. The failure to degrade FANCM during mitosis can lead to the retention of the FA core complex on chromatin, disrupting the normal cell cycle.
Ubiquitination is another critical post-translational modification that controls the stability of FANCM. This process involves the attachment of ubiquitin, a small regulatory protein, to a substrate protein, often targeting it for degradation by the proteasome.
The key E3 ubiquitin ligase complex responsible for the degradation of FANCM during mitosis has been identified as SCFβ-TRCP. The SCF (Skp1-Cullin-F-box) complex is a multi-protein E3 ubiquitin ligase that targets various cellular proteins for ubiquitination and subsequent proteasomal degradation. The specificity of the SCF complex is determined by its F-box protein subunit; in the case of FANCM, this is β-transducin repeat-containing protein (β-TRCP).
The recognition of FANCM by SCFβ-TRCP is dependent on its prior phosphorylation by Plk1. Plk1 creates a phosphodegron (a phosphorylated recognition motif) on FANCM, which is then specifically recognized by the β-TRCP subunit of the SCF complex. This leads to the polyubiquitination of FANCM and its ultimate destruction by the 26S proteasome.
The ubiquitination and subsequent degradation of FANCM are essential for the proper regulation of the Fanconi Anemia pathway. The targeted degradation of FANCM during mitosis ensures that the FA pathway is inactivated, which is a necessary step for the cell to exit the DNA damage response and proceed through cell division.
If FANCM is not degraded, for example due to mutations in the phosphodegron recognized by β-TRCP, it remains bound to chromatin and tethers the FA core complex. This persistent association disrupts the normal down-regulation of the FA pathway and can lead to genomic instability. Therefore, the regulated degradation of FANCM via the Plk1-SCFβ-TRCP axis is a critical mechanism for maintaining control over the DNA damage response and ensuring faithful cell cycle progression.
| Ubiquitin Ligase Complex | Recognized Substrate State | Primary Function | Impact on FANCM |
|---|---|---|---|
| SCFβ-TRCP | Plk1-phosphorylated FANCM | Targets FANCM for proteasomal degradation | Decreases stability specifically during mitosis to inactivate the FA pathway |
Other Potential Modifications (e.g., SUMOylation, Acetylation)
While phosphorylation is a well-documented post-translational modification (PTM) of FANCM, other modifications such as SUMOylation and acetylation are known to play significant roles in the broader Fanconi Anemia (FA) pathway, suggesting they may also regulate FANCM.
SUMOylation: This process involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target lysines. SUMOylation is a critical regulatory mechanism in the DNA damage response, often mediating protein-protein interactions, protein complex assembly, and localization. nih.govnih.gov Within the FA pathway, several proteins are known to be SUMOylated. For instance, FANCA undergoes SUMOylation at lysine (B10760008) 921, which promotes its subsequent ubiquitination and degradation. nih.gov The FANCI-FANCD2 (ID) complex is also a target for SUMOylation, a process dependent on the ATR kinase and the SUMO E3 ligases PIAS1 and PIAS4. nih.govnih.gov This modification facilitates the removal of the ID complex from sites of DNA damage. nih.gov
Although the FA pathway is heavily regulated by SUMOylation, specific SUMOylation sites on the FANCM protein itself have not been extensively characterized in the available research. Given FANCM's central role as a scaffolding protein that recruits multiple complexes, it is plausible that its function or interactions are modulated by SUMOylation, but direct evidence identifying the specific lysine residues, including any within the 201-214 region, is not yet established.
Acetylation: The acetylation of lysine residues is another key PTM that neutralizes the positive charge of lysine, affecting protein structure, stability, and interactions. This modification is known to regulate the stability of FANCM's binding partner, FAAP20. Acetylation of FAAP20 protects it from ubiquitin-mediated degradation, thereby fine-tuning the activity of the FA core complex. nih.gov While comprehensive mass spectrometry-based proteomic studies have identified thousands of acetylated proteins, specific acetylation sites on FANCM are not yet definitively mapped or functionally characterized in the literature. nih.gov The potential for crosstalk between acetylation and other PTMs like phosphorylation and ubiquitination on FANCM remains an area for future investigation.
| Modification | Affected Protein(s) in FA Pathway | Known or Predicted Function | Specific Sites on FANCM |
|---|---|---|---|
| SUMOylation | FANCA, FANCI, FANCD2 | Regulates protein stability (FANCA) and removal from chromatin (FANCI/D2) | Not yet identified in reviewed literature |
| Acetylation | FAAP20 (FANCM binding partner) | Protects from degradation, enhances stability | Not yet identified in reviewed literature |
Transcriptional and Post-Transcriptional Regulation of FANCM Expression
The expression of the FANCM gene is meticulously controlled at both the transcriptional and post-transcriptional levels to ensure appropriate protein levels are available for DNA repair without compromising genomic integrity.
Transcriptional Regulation
Characterization of the FANCM gene promoter reveals that it shares features with promoters of "housekeeping" genes, which are typically expressed in most cell types to maintain essential cellular functions. These features suggest that FANCM expression is maintained at a basal level, which can be modulated by various signaling pathways.
Key characteristics of the FANCM promoter include:
High GC Content: The promoter region is rich in guanine (B1146940) and cytosine nucleotides.
CpG Islands: The promoter contains clusters of CpG dinucleotides, which are common in constitutively expressed genes.
Lack of TATA Box: Similar to many housekeeping genes, the FANCM promoter does not have a canonical TATA box, suggesting a broad or distributed pattern of transcription initiation.
Transcription Factor Binding Sites: The promoter region contains binding sites for several transcription factors, indicating that its activity is influenced by multiple regulatory pathways. These factors include SP1, AP2, STAT1, and YY1.
| Feature | Description | Implication |
|---|---|---|
| Promoter Type | Housekeeping-like | Suggests broad, constitutive expression with capacity for modulation. |
| GC Content | High | Typical for housekeeping gene promoters. |
| TATA Box | Absent | Associated with dispersed transcription start sites. |
| Identified Transcription Factor Binding Sites | SP1, AP2, STAT1, YY1, AML1a, FOXC1 | Indicates integration with multiple cellular signaling and developmental pathways. |
Post-Transcriptional Regulation
After the FANCM gene is transcribed into messenger RNA (mRNA), its expression is further controlled by mechanisms that affect mRNA stability and translation, as well as the stability of the FANCM protein itself.
Regulation by microRNAs (miRNAs): miRNAs are small, non-coding RNA molecules that bind to the 3'-untranslated region (3'-UTR) of target mRNAs, typically leading to translational repression or mRNA degradation. The FANCM mRNA has been identified as a direct target of at least two microRNAs:
miR-146a: This miRNA is induced during inflammation by the transcription factor NF-κB. By binding to two identified sites in the 3'-UTR of FANCM mRNA, miR-146a suppresses FANCM protein expression. nih.govcellsignal.com This link between inflammation-induced miRNA and a key DNA repair protein suggests a mechanism by which chronic inflammation could contribute to genome instability. nih.gov
miR-15a-5p: This miRNA has also been experimentally validated to target the FANCM 3'-UTR, contributing to the complex network of miRNAs that regulate the FA/Homologous Recombination pathway. nih.gov
Regulation of Protein Stability: The turnover of the FANCM protein is a critical control point, particularly in coordination with the cell cycle. During mitosis, FANCM is hyperphosphorylated, which signals it for degradation by the ubiquitin-proteasome system. This process is mediated by the E3 ubiquitin ligase β-TRCP and the kinase Plk1. cellsignal.com This mitotic degradation of FANCM is necessary for the release of the FA core complex from chromatin, effectively inactivating the FA pathway as the cell divides. cellsignal.com Conversely, the stability of FANCM is enhanced by its interaction with protein partners like the MHF (MHF1/MHF2) complex.
Targeting by Antisense Oligonucleotides: The expression of FANCM can be artificially manipulated at the post-transcriptional level using tools like antisense oligonucleotides (ASOs). Specific ASOs, known as gapmers, have been designed to bind to FANCM mRNA and trigger its degradation by RNase H1. This approach effectively reduces both FANCM mRNA and protein levels, demonstrating a potent method of post-transcriptional silencing.
Advanced Research Methodologies and Experimental Approaches
Structural Biology Techniques for Domain Analysis
Understanding the three-dimensional structure of FANCM and its complexes is fundamental to deciphering its mechanism of action. Researchers have employed several high-resolution structural biology techniques to visualize different domains of the protein and its interactions with binding partners.
X-ray Crystallography of FANCM Protein Domains and Complexes
X-ray crystallography has been instrumental in providing detailed atomic-level structures of various FANCM domains and their complexes. These structures have revealed the molecular basis of FANCM's interactions and functions.
Notable crystal structures include that of the N-terminal ATP-dependent translocase domain, which was solved at a resolution of 2.2 Å, offering a high-resolution view of the motor unit of the protein. embopress.orgrcsb.org This structure details the two RecA-like domains (RecA1 and RecA2) that constitute the motor, along with a specialized Hel2i insert domain crucial for recognizing DNA branch points. embopress.org
The structure of the C-terminal region of FANCM in complex with its partner protein FAAP24 has also been determined, revealing how these two proteins heterodimerize. rcsb.orgoup.com One such structure, solved at 2.4 Å resolution, shows the complex bound to branched DNA. embopress.org These studies have highlighted that while the FAAP24 (HhH)2 domain directly engages with DNA, the FANCM (HhH)2 domain is buried within the protein interface. nih.govcrick.ac.uk Furthermore, a crystal structure of a C-terminal fragment of FANCM (FANCMCTD) bound to FAAP24 and DNA has been reported, presenting an S-shaped architecture. nih.govnih.gov
The interaction of FANCM with the MHF1-MHF2 (MHF) complex has also been structurally characterized. Crystal structures of the MHF1-MHF2 complex, both alone and bound to a fragment of FANCM, have shown that MHF1 and MHF2 form a compact tetramer to which FANCM binds via a 'dual-V' shaped structure. pdbj.orgnih.gov These structures provide a basis for how the FANCM-MHF complex recognizes branched DNA. cancer-genetics.org
Table 1: Selected X-ray Crystal Structures of FANCM Domains and Complexes
| PDB ID | Description | Resolution (Å) | Organism | Reference |
|---|---|---|---|---|
| 9EL5 | FANCM translocase domain bound to DNA | 2.20 | Homo sapiens | rcsb.org |
| 4M6W | C-terminal segment of FANCM in complex with FAAP24 | Not specified | Homo sapiens | rcsb.org |
| 4DRB | FANCM bound MHF complex | Not specified | Homo sapiens | pdbj.org |
| 7DA2 | Chicken FANCM-MHF complex | Not specified | Gallus gallus | pdbj.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the dynamic and conformational properties of FANCM and its partner proteins in solution. For instance, NMR has been used to investigate the structure of the DNA-binding winged helix domain within Mus81, a protein belonging to the same XPF endonuclease family as FANCM. crick.ac.uk NMR titration experiments have been instrumental in mapping the DNA-binding surfaces of the HhH domain of FAAP24, revealing that it uses two separate regions to recognize single-stranded and double-stranded DNA. oup.comnih.gov Such studies provide insights into the conformational flexibility and interaction interfaces of these proteins, which are often challenging to capture with crystallography alone. researchgate.net
Biochemical and Biophysical Characterization
Complementing structural studies, a range of biochemical and biophysical assays have been essential for characterizing the enzymatic activities of FANCM and its interactions with DNA.
DNA Binding Assays (e.g., EMSA, Fluorescence Anisotropy)
The ability of FANCM to recognize and bind to specific DNA structures is central to its function. Various assays have been used to quantify this binding affinity and specificity.
Electrophoretic Mobility Shift Assays (EMSA) have been widely used to demonstrate that FANCM, often in complex with its partners like FAAP24 or MHF, preferentially binds to branched DNA structures such as Holliday junctions (HJs), forked DNA, and R-loops over linear double-stranded DNA (dsDNA). nih.govnih.govresearchgate.net For example, EMSA results have shown that the FANCM-MHF complex has a higher affinity for forked DNA substrates. nih.gov The assays involve incubating the protein with a labeled DNA probe and separating the protein-DNA complexes from free DNA on a non-denaturing gel. nih.goviucr.org
Fluorescence Anisotropy (FA) is another powerful technique used to quantitatively measure the binding affinity between FANCM domains and DNA. nih.govunc.edu This method relies on the change in the rotational speed, and thus the anisotropy of emitted light, of a fluorescently labeled DNA molecule upon protein binding. plos.org FA has been used to characterize the DNA-binding properties of a truncated C-terminal fragment of FANCM in complex with FAAP24 and the FANCM translocase domain. nih.gov It has also been employed to compare the binding of FANCM to different DNA structures, confirming its preference for branched substrates. nih.govunc.edu
Table 2: DNA Binding Properties of FANCM and its Complexes
| Protein/Complex | DNA Substrate | Assay Method | Finding | Reference |
|---|---|---|---|---|
| FANCM Translocase Domain | Holliday Junction (HJ) | EMSA | Comparable binding affinity to the full FANCM complex. | nih.govresearchgate.net |
| FANCM-FAAP24 | ssDNA, splayed arm DNA | EMSA | Preferential binding to these structures. | nih.govuniprot.org |
| FANCM-MHF | Forked DNA | EMSA | Stimulated DNA binding activity compared to FANCM alone. | nih.gov |
| FANCMCTD-FAAP24 | dsDNA | Fluorescence Anisotropy | Characterized binding properties of the C-terminal domain. | nih.gov |
| Drosophila Fancm | ssDNA vs. dsDNA | Fluorescence Anisotropy | No significant difference in binding detected. | unc.edu |
ATPase and Translocase Activity Measurements
FANCM utilizes the energy from ATP hydrolysis to remodel DNA structures. The measurement of its ATPase and translocase activities is therefore crucial for understanding its enzymatic function.
ATPase assays measure the rate of ATP hydrolysis by FANCM, which is typically stimulated by the presence of specific DNA structures. nih.govoup.com These assays often use a coupled spectrophotometric method to monitor the depletion of NADH, which is linked to ATP hydrolysis. nih.gov Studies have shown that while linear dsDNA has a low capacity to activate FANCM's ATPase activity, branched structures like splayed arms and Holliday junctions are potent stimulators. researchgate.netnih.gov The translocase domain alone exhibits HJ-stimulated ATPase activity comparable to the full-length FANCM complex. nih.govresearchgate.net
Translocase activity refers to the ability of FANCM to move along DNA, which can lead to the remodeling or resolution of branched DNA structures. nih.gov This activity can be measured using various assays. One common method is a branch migration assay , which follows the conversion of a branched DNA substrate, like a Holliday junction, into a linear dsDNA product. nih.govresearchgate.net Another approach is the triplex displacement assay , which monitors the ability of the translocase to unwind a third DNA strand from a duplex, indicating its movement along the DNA. plos.orgoup.com These assays have demonstrated that FANCM functions as an ATP-dependent branchpoint translocase, capable of remodeling structures like D-loops, HJs, and R-loops. nih.govbiorxiv.org The translocase activity is essential for its roles in DNA repair, as mutations that abolish ATP hydrolysis impair these functions. oup.comoup.com
Protein-Protein Interaction Mapping (e.g., Co-IP, Yeast Two-Hybrid, Mass Spectrometry-Based Proteomics)
Identifying the network of proteins that associate with FANCM is fundamental to understanding its function. Several high-throughput and targeted methods have been employed to map these interactions.
Co-immunoprecipitation (Co-IP): This antibody-based technique has been instrumental in confirming FANCM's status as a core component of the FA complex. nih.gov Early studies identified FANCM (then known as FAAP250) by its ability to co-immunoprecipitate with other FA core complex members, such as FANCA. oup.com This method has been repeatedly used to validate interactions between FANCM and its partners. For example, Co-IP assays demonstrated that FANCM interacts with the FAAP24 protein, and this interaction is crucial for its function. nih.gov Similarly, Co-IP was used to show that FANCM interacts with the Bloom's syndrome (BS) complex and that distinct regions of FANCM mediate interactions with the FA and BS complexes, respectively. researchgate.net In Xenopus egg extracts, a powerful system for studying DNA replication, Co-IP followed by mass spectrometry identified a novel interacting protein, xMIP-1. ashpublications.org
Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to discover protein-protein interactions. springernature.comyoutube.com It has been applied to the broader family of FA proteins to build a comprehensive interaction map. nih.govnih.gov While initial studies using Y2H did not show a direct interaction between FANCA and FANCC, they did reveal a strong, direct interaction between FANCA and FANCG, as well as self-interaction for both proteins, suggesting they may function as dimers. nih.gov The Y2H methodology allows for large-scale screening and has helped to implicate FA proteins in diverse cellular pathways, including transcription, cell signaling, and metabolism. nih.govwashington.edu
Mass Spectrometry-Based Proteomics: This powerful approach allows for the unbiased identification of proteins within a complex. nih.gov By purifying FANCM-containing complexes from cell extracts and analyzing the components using mass spectrometry, researchers have identified numerous associated proteins. uri.edunih.gov For instance, purification of FANCM complexes from HeLa cells treated with hydroxyurea (B1673989) (a replication stress-inducing agent) led to the identification of 18 phosphorylation sites on FANCM. nih.gov In another study, mass spectrometry analysis of proteins associated with And-1, a fork-associated protein, identified FANCM and FAAP24 as interaction partners, linking And-1 to the FA signaling pathway. nih.gov This technique was also critical in identifying MHF1 and MHF2 as key FANCM-associated factors that form a histone-fold complex essential for DNA repair. nih.gov
| Interacting Protein/Complex | Method of Identification/Validation | Functional Context | Reference |
|---|---|---|---|
| FA Core Complex (e.g., FANCA, FANCF) | Co-IP, Mass Spectrometry | Forms the core FA E3 ligase complex. nih.gov | oup.comresearchgate.netnih.gov |
| FAAP24 | Co-IP, Mass Spectrometry | Forms a stable subcomplex with FANCM required for DNA damage checkpoint activation. nih.govnih.gov | nih.govnih.gov |
| MHF1/MHF2 Complex | Mass Spectrometry, Pull-down Assay | Histone-fold proteins that stimulate FANCM's DNA-binding activity. nih.gov | nih.gov |
| Bloom's Syndrome (BTR) Complex (BLM, RMI1, TopoIIIα) | Co-IP | Links the FA and BS pathways to resolve recombination intermediates at stalled forks. researchgate.net | nih.govresearchgate.net |
| PCNA | Proximity Ligation Assay (PLA) | Interaction is stimulated by replication stress and promotes traverse of ICLs. nih.gov | nih.gov |
| And-1 | Mass Spectrometry, Co-IP | Coordinates with FANCM complex to regulate FA signaling. nih.gov | nih.gov |
| xMIP-1 (in Xenopus) | Co-IP, Mass Spectrometry | Novel partner protein identified in a distinct S-phase complex with FANCM. ashpublications.org | ashpublications.org |
Real-time Assays for DNA Branch Migration
FANCM possesses an ATP-dependent DNA translocase activity that allows it to remodel branched DNA structures, a function central to its role in repairing stalled replication forks and recombination intermediates. nih.govembopress.org While direct "real-time" visualization in live cells is technically challenging, biochemical assays using purified proteins and synthetic DNA substrates are employed to measure this activity. These assays demonstrate that FANCM can promote the branch migration of Holliday junctions and replication fork-like structures. oup.com This activity is crucial for its function in the FA pathway and for suppressing genome instability. nih.govembopress.org The ability of FANCM to unwind RNA:DNA hybrids (R-loops) has also been demonstrated in vitro, and this function is critical for preventing replication stress, particularly at telomeres in cancer cells that use the Alternative Lengthening of Telomeres (ALT) pathway. frontiersin.orgresearchgate.net
Genetic and Cell-Based Studies
To investigate the consequences of FANCM dysfunction within a cellular context, researchers rely on a suite of genetic and cell-based assays.
Gene Editing Technologies (e.g., CRISPR/Cas9 for Mutagenesis)
The advent of CRISPR/Cas9 has revolutionized the study of genes like FANCM. This technology allows for the precise and efficient creation of knockout or mutant cell lines and animal models. mdpi.com For example, CRISPR/Cas9 has been used to generate FANCM knockout human cell lines (e.g., in HeLa or HAP1 cells) to study the impact of its loss on genome editing efficiency and cellular viability. nih.gov In one study, genome-wide CRISPR screens identified a synthetic lethal relationship between ALT-positive cancer status and FANCM loss, validating FANCM as a potential therapeutic target. aacrjournals.org CRISPR/Cas9 has also been used to create mouse models with specific mutations, such as the deletion of exon 2 in the Fancm gene, to study its in vivo functions and role in tumor suppression. oup.comnih.gov These genetically engineered models are invaluable for dissecting the protein's role in development, genome stability, and cancer predisposition. nih.govresearchgate.net
RNA Interference (RNAi) and Complementation Studies
Before the widespread use of CRISPR, RNA interference (RNAi) using small interfering RNAs (siRNAs) was the primary method for transiently silencing gene expression. Depletion of FANCM using siRNA has been widely used to study its acute effects on cell cycle checkpoints, DNA repair, and sensitivity to DNA damaging agents. nih.govnih.govnih.govnih.gov For instance, siRNA-mediated depletion of FANCM in cancer cells was shown to increase the formation of telomeric R-loops and induce DNA damage, highlighting its role in telomere maintenance. frontiersin.org
Complementation studies are often performed in tandem with knockout or knockdown approaches. In these experiments, a cell line deficient in FANCM is engineered to re-express the wild-type protein or a specific mutant version. nih.gov This allows researchers to determine which domains or residues are critical for a particular function. For example, by complementing FANCM deficient cells with a version containing a mutation in its helicase domain (K117R), studies have shown this enzymatic activity is essential for preventing replication stress and for the protein's role in ICL repair. frontiersin.orgnih.gov Similarly, complementation assays were used to show that a PIP-box mutant of FANCM could not fully rescue the defects in replication traverse of ICLs, demonstrating the importance of the FANCM-PCNA interaction. nih.gov
Chromosomal Instability Assays (e.g., Chromosome Breakage, Sister Chromatid Exchange)
A defining characteristic of cells lacking a functional FA pathway is chromosomal instability. nih.gov This is often measured by challenging cells with DNA crosslinking agents like Mitomycin C (MMC) or diepoxybutane (DEB) and then analyzing metaphase chromosomes for aberrations.
Chromosome Breakage and Radial Figures: FA-deficient cells, including those lacking FANCM, exhibit a high frequency of spontaneous and induced chromosome breaks. nih.govoup.com A pathognomonic feature is the formation of "radial figures," which are complex chromosomal rearrangements resulting from the failure to properly repair ICLs. nih.gov
Sister Chromatid Exchange (SCE): SCEs are recombination events between sister chromatids. While some level of SCE is normal, cells deficient in FANCM show a marked increase in spontaneous SCE levels. nih.gov This suggests that in the absence of FANCM, recombination intermediates are resolved in a way that favors crossover events. nih.gov Studies in chicken DT40 cells, a powerful vertebrate model system, have dissected this function, showing that the helicase domain of FANCM is required to suppress SCEs. nih.gov Interestingly, the elevation of SCEs in FANCM-deficient cells is additive with the loss of other FA proteins like FANCC, indicating that FANCM has functions in suppressing SCEs that are distinct from the main FA core complex. nih.gov
| FANCM Status | Assay | Key Finding | Model System | Reference |
|---|---|---|---|---|
| Deficient (Knockout) | Spontaneous SCE | Significantly increased number of SCEs compared to wild-type. | Chicken DT40 cells | nih.gov |
| Helicase Domain Mutant | Spontaneous SCE | Elevated SCEs, similar to full knockout, showing helicase activity is crucial for SCE suppression. | Chicken DT40 cells | nih.gov |
| Deficient (Knockout) | MMC-induced SCE | Much higher levels of induced SCEs compared to wild-type. | Human HCT-116 cells | nih.gov |
| Deficient (Knockout) | Chromosome Breakage | Increased chromosomal breakage and G2 arrest after crosslinker treatment. | Mouse Embryonic Fibroblasts (MEFs) | oup.com |
| Deficient (Knockdown) | Chromosomal Radials | Increased formation of chromosomal radials after MMC exposure. | Human cells | nih.gov |
DNA Fiber Assays for Replication Dynamics
DNA fiber analysis is a high-resolution technique used to visualize and measure the dynamics of individual DNA replication forks. nih.govwustl.eduwhiterose.ac.uk Cells are sequentially pulsed with two different halogenated nucleotides (e.g., CldU and IdU), which are incorporated into newly synthesized DNA. The DNA is then stretched onto a glass slide, and the labeled tracks are visualized by immunofluorescence. This allows for the direct measurement of parameters like replication fork speed, origin firing, and fork stalling. nih.govresearchgate.net
This assay has been critical in demonstrating FANCM's role in responding to replication stress. For example, DNA fiber analysis showed that FANCM and its partner MHF are required for replication forks to efficiently traverse ICLs. nih.gov In FANCM-deficient cells, replication forks stall when they encounter these lesions. nih.govnih.gov By combining DNA fiber assays with complementation studies, researchers have shown that specific domains of FANCM, such as its PCNA-interacting PIP-box, are essential for this traverse function. nih.gov
Live-Cell Imaging of Protein Localization and Dynamics
Live-cell imaging techniques are essential for understanding the spatiotemporal dynamics of FANCM in response to DNA damage. These methods allow for the real-time visualization of protein movement, recruitment to specific subcellular locations, and interactions with other proteins within a living cellular environment. labome.comresearchgate.net
A primary approach involves tagging FANCM with fluorescent proteins, such as Green Fluorescent Protein (GFP) or its variants. labome.com This allows researchers to track the localization of the FANCM fusion protein using fluorescence microscopy. Upon induction of DNA damage, particularly interstrand crosslinks (ICLs), live-cell imaging reveals the rapid recruitment of GFP-tagged FANCM to the sites of these lesions. nih.gov This process is a critical early step in the Fanconi Anemia (FA) pathway, where FANCM acts as a scaffold to recruit the FA core complex. nih.govnih.govfanconi.org
Advanced imaging techniques provide deeper insights beyond simple localization.
Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the mobility and turnover rate of FANCM at DNA damage sites. By selectively photobleaching the fluorescent signal in a region of interest and monitoring the recovery of fluorescence, researchers can quantify the exchange dynamics of the FANCM pool, providing data on its binding affinity and residence time at the lesion.
Förster Resonance Energy Transfer (FRET) is employed to study protein-protein interactions in vivo. By tagging FANCM and a potential interaction partner (e.g., FAAP24, MHF proteins, or components of the FA core complex) with a FRET donor-acceptor pair, the proximity of these proteins can be measured, confirming direct interactions within the cellular context of the DNA damage response. nih.gov
Super-resolution microscopy , such as Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM), overcomes the diffraction limit of conventional light microscopy. nih.govfsu.edu These techniques enable the visualization of FANCM recruitment and the assembly of repair complexes at a near-molecular resolution, offering a more detailed picture of the spatial organization of the DNA repair machinery. illinois.edu
These live-cell imaging approaches are often combined with the targeted induction of DNA damage (e.g., using laser micro-irradiation) to precisely control the location and timing of lesion formation, allowing for a highly controlled analysis of FANCM's dynamic response. The environment for the cells during imaging is meticulously controlled for temperature, CO2, and humidity to ensure cell viability and the physiological relevance of the observations. youtube.com
Interactive Table: Live-Cell Imaging Techniques for Studying FANCM
| Technique | Purpose | Typical Findings for FANCM | References |
| Fluorescent Protein Tagging (e.g., GFP) | To visualize the subcellular localization and movement of FANCM in real-time. | Rapid recruitment of FANCM to sites of DNA interstrand crosslinks (ICLs) and stalled replication forks. | labome.comnih.gov |
| FRAP (Fluorescence Recovery After Photobleaching) | To measure the mobility, binding kinetics, and turnover of FANCM at DNA repair foci. | Determines the residence time and exchange dynamics of FANCM, indicating a transient but stable association with damaged chromatin. | fsu.edu |
| FRET (Förster Resonance Energy Transfer) | To detect and quantify direct protein-protein interactions involving FANCM within the cell. | Confirms in vivo interactions with partners like FAAP24, MHF1/2, and the FA core complex upon DNA damage. | nih.govfsu.edu |
| Super-Resolution Microscopy (e.g., PALM, STORM) | To visualize the organization of FANCM and associated repair factors at DNA damage sites with nanoscale resolution. | Provides detailed spatial maps of the assembly of the FA/BRCA pathway components around a DNA lesion. | nih.govfsu.edu |
Computational and Bioinformatic Approaches
Computational and bioinformatic tools are indispensable for interpreting the complex data generated from experimental studies of FANCM, predicting its structural and functional features, and placing it within the broader context of cellular networks.
Bioinformatic analysis of the FANCM protein sequence has been fundamental to understanding its function. The human FANCM protein is large (2048 amino acids), and sequence analysis tools are used to identify conserved domains and motifs that are critical for its activity. uniprot.org
Sequence alignment programs like BLAST and Clustal Omega are used to compare the FANCM sequence across different species, from yeast to humans, revealing evolutionarily conserved regions that are likely to be functionally important. nih.govuniprot.org Such analyses identified FANCM as a homolog of the archaeal Hef protein. researchgate.net
Domain prediction servers and databases like UniProt, Pfam, and SMART are used to identify known functional domains within the FANCM sequence. uniprot.orguniprot.orguniprot.org These analyses have revealed a key N-terminal DEAD/DEAH box helicase domain, which possesses DNA translocase activity, and a C-terminal pseudo-nuclease domain that interacts with FAAP24. researchgate.netresearchgate.netoup.com The region between these domains is largely predicted to be intrinsically disordered but contains conserved motifs (MM1, MM2) responsible for interactions with other proteins like the BLM complex. researchgate.netoup.com Furthermore, tools like SIFT and PolyPhen2 are used to predict the functional impact of missense mutations identified in patients, helping to distinguish pathogenic variants from benign polymorphisms. nih.gov
Interactive Table: Predicted and Verified Domains of Human FANCM
| Domain/Motif | Amino Acid Position (approx.) | Predicted/Verified Function | Key Bioinformatic Tools | References |
| DEAH box helicase domain | N-terminal | ATP-dependent DNA translocase activity, branch point migration, recognition of branched DNA. | UniProt, Pfam, SMART, InterProScan | uniprot.orgresearchgate.netnih.gov |
| MHF Interaction Region | 661-800 | Binds to the MHF1-MHF2 (CENPS-CENPX) histone-fold complex. | Sequence alignment, motif analysis | oup.com |
| MM2 Motif | 1218-1251 | Interacts with the RMI1-RMI2 complex to recruit the BTR dissolvasome. | Motif analysis | oup.com |
| Pseudo-nuclease (ERCC4-like) domain | C-terminal | Lacks nuclease activity; serves as a crucial scaffold for binding FAAP24. | Pfam, CDD, structural homology modeling | oup.comtechnologynetworks.com |
| HhH (helix-hairpin-helix) domain | C-terminal | Contributes to DNA binding in complex with FAAP24. | Pfam, structural analysis | technologynetworks.com |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com For FANCM, MD simulations, often based on homology models or emerging structures from cryo-EM or X-ray crystallography, provide insights into its structural dynamics and interaction with DNA.
Structural models of the FANCM translocase domain have been generated using homology modeling platforms like SWISS-MODEL, using the archaeal HEF protein structure as a template, and ab initio modeling methods like AlphaFold2 and TrRosetta. nih.gov These models predict a structure with two RecA-like domains (Hel1 and Hel2) that form a cleft for DNA binding. nih.gov
MD simulations can then be applied to these structural models to:
Simulate DNA Binding: Analyze how FANCM recognizes and binds to specific DNA structures, such as stalled replication forks or Holliday junctions. The simulations can reveal the key amino acid residues that form stabilizing interactions with the DNA backbone or bases.
Model Conformational Changes: Investigate the large-scale conformational changes that occur upon ATP binding and hydrolysis, which are thought to drive the translocation of FANCM along the DNA. researchgate.net
Assess the Impact of Mutations: Model the structural and dynamic consequences of specific mutations found in cancer or FA patients, predicting how they might disrupt protein stability, DNA binding, or interactions with partner proteins.
These computational simulations complement experimental data by providing a dynamic, atom-level view of the molecular mechanisms that are often difficult to capture through static structural methods alone. nih.gov
Genetic interaction mapping aims to identify functional relationships between genes by observing the phenotypic consequences of their combined mutation. For FANCM, this approach has been critical for placing it within the complex DNA Damage Response (DDR) network. nih.gov
High-throughput screening techniques, such as synthetic lethality screens, are used to identify genes that become essential for cell survival only when FANCM is inactivated. For instance, studies have revealed synthetic lethal interactions between FANCM and key DNA repair proteins like BRCA1 and Rad52. researchgate.netnih.gov The loss of both FANCM and Rad52, for example, drastically impairs cell growth, suggesting they function in parallel pathways to protect against genomic instability, particularly at common fragile sites. nih.gov
Databases like BioGRID compile genetic and physical interaction data from numerous studies, creating comprehensive interaction maps. thebiogrid.org These maps show that FANCM interacts genetically with a wide array of genes involved in homologous recombination (e.g., BRCA2, PALB2, RAD51), checkpoint signaling (e.g., ATR, Chk1), and other DNA repair pathways. nih.govcapes.gov.brscispace.com This network-level view confirms FANCM's role as a key node that coordinates multiple repair and signaling pathways at sites of DNA damage. nih.govfanconi.org Analysis of these interaction networks helps to elucidate functional modules and pathway crosstalk, revealing how the cell orchestrates a robust response to genotoxic stress.
Theoretical Models and Future Research Directions
Mechanistic Models of FANCM within DNA Damage Response
Current models position FANCM as a primary sensor of DNA damage, particularly at stalled replication forks. nih.govbiorxiv.org The protein, in a complex with partners like FAAP24 and the MHF1-MHF2 heterodimer, recognizes and binds to branched DNA structures that mimic stalled or collapsed replication forks. nih.govnih.govuniprot.org
Several mechanistic models describe its function:
Fork Remodeling and Reversal: The ATP-dependent translocase activity of FANCM's helicase domain is believed to remodel the replication fork. oup.comembopress.org This can involve reversing the fork to form a four-way Holliday junction-like structure, a process that stabilizes the fork and prevents its collapse into a double-strand break. nih.govresearchgate.net This remodeling activity is crucial for allowing the replication machinery to bypass the lesion or for the assembly of repair complexes. nih.gov
Scaffolding and Pathway Activation: FANCM acts as a molecular anchor, recruiting the entire FA core complex to the site of damage. nih.govoup.com This recruitment is essential for the subsequent monoubiquitination of the FANCD2-FANCI (ID2) complex, a key signaling event that activates downstream repair processes. uniprot.orgresearchgate.net Recent studies show that FANCM's ability to bind branched DNA is directly coupled to enhancing this ubiquitination, ensuring the pathway is activated only at damage sites. embopress.orgembopress.org
Checkpoint Activation: FANCM plays a role in activating the ATR-mediated S-phase checkpoint, independent of the main FA pathway. nih.govnih.govnih.gov By associating with checkpoint proteins, it helps to halt the cell cycle, providing time for DNA repair to occur. nih.govembopress.org
The specific region (201-214) is located within the DEAH box helicase domain, which is responsible for the ATP-dependent DNA translocase activity. ebi.ac.ukresearchgate.net Therefore, any model of this peptide's function would hypothesize its contribution to the structural integrity or substrate interaction of the helicase motor.
Integration of FANCM Function into Broader Genomic Stability Frameworks
FANCM's role extends beyond the canonical FA pathway, integrating it into a wider network of genome maintenance.
Homologous Recombination (HR): FANCM suppresses crossover events during homologous recombination, channeling repair towards non-crossover pathways like synthesis-dependent strand annealing (SDSA). researchgate.netwikipedia.org This function is critical in preventing potentially harmful chromosomal rearrangements.
Bloom's Syndrome (BS) Complex: FANCM directly interacts with the BTR (BLM-TOP3A-RMI1-RMI2) dissolvasome complex, which also resolves recombination intermediates. researchgate.net This physical link suggests FANCM coordinates the activities of two major repair machines at damaged sites. researchgate.net
Alternative Lengthening of Telomeres (ALT): FANCM is a crucial suppressor of the ALT pathway, a recombination-based mechanism used by some cancer cells to maintain telomere length. oup.combiorxiv.org Its activity prevents the uncontrolled recombination that drives this pathway, making FANCM a potential therapeutic target in ALT-positive cancers. embopress.orgwikipedia.org
Transcription-Coupled Repair: FANCM helps resolve conflicts between replication and transcription by unwinding DNA:RNA hybrids (R-loops), which can otherwise stall replication forks and cause DNA damage. oup.com
The integration of a peptide like FANCM (201-214) into these frameworks would depend on its contribution to the core helicase activity that underpins many of these functions.
Novel Experimental Strategies for Elucidating Specificity and Regulation
Future research will rely on innovative techniques to dissect the multifaceted roles of FANCM.
Advanced Imaging: Single-molecule techniques, such as DNA fiber analysis and super-resolution microscopy, can visualize the dynamics of replication fork progression and the recruitment of FANCM in real-time within living cells. embopress.orgpnas.org
CRISPR-Cas9 Genome Editing: Creating precise mutations using CRISPR-Cas9 allows for the systematic dissection of FANCM's domains and specific residues. nih.govresearchgate.net This "separation-of-function" approach can uncouple its various activities (e.g., ATPase vs. scaffolding) to study their individual contributions to genome stability. nih.gov
Structural Biology: High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography are essential for understanding how FANCM and its associated complexes recognize specific DNA structures and how these interactions are regulated. embopress.orgembopress.org These methods could, in theory, resolve the position and interactions of the 201-214 peptide within the helicase domain.
Proteomics and Interactomics: Identifying new binding partners and post-translational modifications of FANCM under different cellular conditions (e.g., specific types of DNA damage) will provide clues about its regulation and diverse functions. nih.gov
Interactive Data Table: Experimental Approaches for Studying FANCM
| Experimental Strategy | Key Application for FANCM Research | Potential Insights |
| CRISPR/Cas9 Mutagenesis | Generate cell lines with specific mutations (e.g., ATPase-dead, domain deletions). | Dissect the distinct roles of FANCM's domains in ICL repair, checkpoint activation, and ALT suppression. nih.govnih.gov |
| Single-Molecule Imaging | Visualize FANCM dynamics at individual replication forks. | Understand how FANCM affects fork speed, restart, and stability in real-time. embopress.org |
| Cryo-Electron Microscopy | Determine the high-resolution structure of FANCM in complex with DNA and partner proteins. | Reveal the molecular basis of DNA recognition and how it activates downstream signaling. embopress.org |
| Mass Spectrometry | Identify post-translational modifications and interacting proteins. | Uncover regulatory mechanisms and novel pathways involving FANCM. nih.gov |
Conceptual Frameworks for Understanding Pathway Redundancy and Compensation
The DNA damage response network has significant redundancy to ensure robustness. FANCM's role fits within this framework.
Parallel Activation: The FA pathway may be activated through multiple, partially redundant mechanisms. While FANCM is a major player in recruiting the core complex, other factors may compensate in its absence, explaining why FANCD2 ubiquitination is not completely abolished in FANCM-deficient cells. researchgate.net
Compensatory Pathways: When one repair pathway is defective, others can be upregulated. For example, defects in the FA pathway can lead to a higher dependency on other pathways, a concept known as synthetic lethality. embopress.org This is the principle behind using PARP inhibitors in cancers with BRCA mutations (which are part of the FA pathway). Understanding these compensatory mechanisms is crucial for developing cancer therapies.
Functional Overlap: FANCM and its binding partner FAAP24 have both cooperative and unique functions. While they work together to activate the FA pathway, FAAP24 has a more prominent role in ATR checkpoint activation, whereas FANCM has distinct functions in the physical repair of ICLs. nih.govnih.gov This suggests a modular organization where components can have both shared and independent roles.
Evolutionary Conservation and Divergence of FANCM (201-214) Analogs in Other Organisms
FANCM is unique among many FA proteins in that it has orthologs in a wide range of species, from yeast to humans, and even in archaea, highlighting its fundamental importance in DNA repair. nih.gov
Conservation of Core Function: The helicase domain is highly conserved, suggesting its DNA remodeling function is an ancient and critical aspect of genome maintenance. nih.govnih.gov Yeast orthologs like Mph1 in S. cerevisiae and Fml1 in S. pombe also suppress chromosome crossover and resolve recombination intermediates, indicating these are core, evolutionarily conserved functions. nih.gov
Divergence and Acquisition of New Functions: Human FANCM appears to have acquired more diverse roles compared to its counterparts in lower eukaryotes. nih.gov For example, it gained a large C-terminal region and interacts with a broader set of proteins, including most of the other FA proteins, which are unique to vertebrates. researchgate.netnih.gov The specific checkpoint activation function of FANCM also appears to be a more recent evolutionary development. nih.gov
Plant Analogs: In the plant Arabidopsis thaliana, FANCM also functions as an anti-crossover factor during meiosis, demonstrating a conserved role in regulating recombination across different kingdoms of life. wikipedia.orgnih.govuniprot.org
The conservation of the DEAH box helicase domain implies that the 201-214 region within it is also likely conserved among vertebrates, although its specific contribution to the divergence of function would be a subject for future detailed evolutionary and structural analysis.
Interactive Data Table: FANCM Orthologs and Their Functions
| Organism | Ortholog | Key Conserved Function(s) | Divergent/Acquired Function(s) |
| Homo sapiens (Human) | FANCM | Suppresses crossover, remodels forks, resolves R-loops. oup.comwikipedia.org | Activates FA pathway, ATR checkpoint signaling, suppresses ALT. nih.govembopress.orgnih.gov |
| S. cerevisiae (Yeast) | Mph1 | Suppresses crossover, dissociates D-loops. nih.gov | Lacks clear role in ICL repair or checkpoint activation. nih.gov |
| S. pombe (Yeast) | Fml1 | Suppresses crossover, resolves recombination intermediates. nih.gov | Lacks clear role in ICL repair or checkpoint activation. nih.gov |
| A. thaliana (Plant) | FANCM | Anti-crossover factor in meiosis. nih.govuniprot.org | Part of a conserved FANCC-FANCE-FANCF subcomplex. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
